2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20F3N5O2S and its molecular weight is 487.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Imaging Applications : A study described the synthesis and in vivo evaluation of a compound as a potential imaging probe for 5-HT2A receptors. Although the compound penetrated the blood-brain barrier, it showed lack of retention or specific binding, indicating its unsuitability as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).
Anticancer Activity : Research on derivatives of 4-amino-3-p-methoxybenzyl-4,5-dihydro-1,2,4-triazole-5-one showed anticancer activity against a panel of 60 cell lines derived from various cancer types. This indicates the potential of such compounds in anticancer drug development (Bekircan et al., 2008).
Anti-inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone were synthesized and evaluated for their analgesic and anti-inflammatory activities, showing significant COX-2 selectivity and inhibition, suggesting their utility as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Cytotoxic Activity : A study on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives found one compound with appreciable cancer cell growth inhibition against several cancer cell lines, highlighting the potential of such derivatives in cancer treatment (Al-Sanea et al., 2020).
Enzyme Inhibitory Activities : The synthesis and evaluation of compounds for their inhibition potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase demonstrated the importance of structural modification for enhancing biological activity, with specific compounds showing good inhibitory activities (Virk et al., 2018).
Properties
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2S/c1-33-19-9-7-16(8-10-19)13-20-28-29-22(31(20)30-11-2-3-12-30)34-15-21(32)27-18-6-4-5-17(14-18)23(24,25)26/h2-12,14H,13,15H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWRBWGTMCZBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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